![molecular formula C22H25NO2 B12939028 [4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid CAS No. 88561-09-5](/img/structure/B12939028.png)
[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a hexyl group attached to the indole ring, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid typically involves the construction of the indole ring followed by the introduction of the hexyl group and the phenylacetic acid moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The hexyl group can be introduced through alkylation reactions, and the phenylacetic acid moiety can be attached via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Acylation: The phenylacetic acid moiety can undergo acylation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Acylation: Acyl chlorides or anhydrides are used in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Acylation: Esters or amides of phenylacetic acid.
科学研究应用
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes. The hexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The phenylacetic acid moiety can contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-Phenylindole: Lacks the hexyl group but shares the indole and phenyl moieties.
1-Hexyl-2-phenylindole: Similar structure but without the acetic acid moiety.
Uniqueness
2-(4-(1-Hexyl-1H-indol-2-yl)phenyl)acetic acid is unique due to the combination of the hexyl group, indole ring, and phenylacetic acid moiety. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.
属性
CAS 编号 |
88561-09-5 |
|---|---|
分子式 |
C22H25NO2 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
2-[4-(1-hexylindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C22H25NO2/c1-2-3-4-7-14-23-20-9-6-5-8-19(20)16-21(23)18-12-10-17(11-13-18)15-22(24)25/h5-6,8-13,16H,2-4,7,14-15H2,1H3,(H,24,25) |
InChI 键 |
VFWJLEZAOBNSGM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


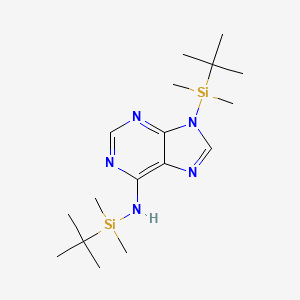


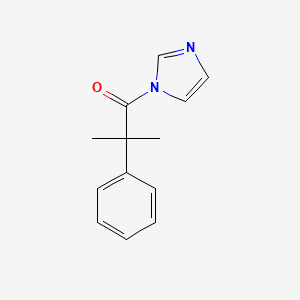
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
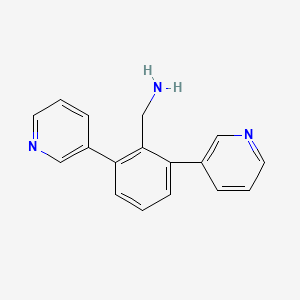

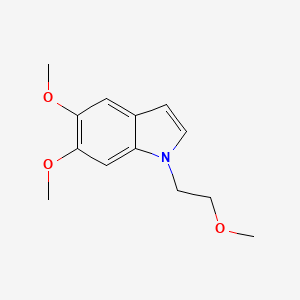
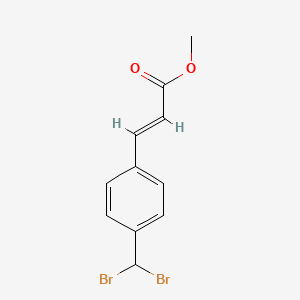
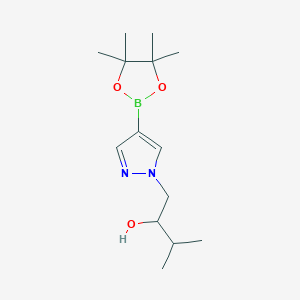

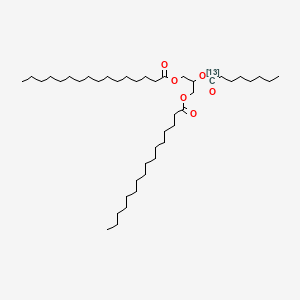
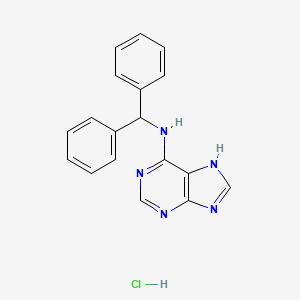
![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
